Technical Profile: 4,6-O-Ethylidene-α-D-glucopyranose (CAS 13224-99-2)
Technical Profile: 4,6-O-Ethylidene-α-D-glucopyranose (CAS 13224-99-2)
Physical Properties, Solubility Dynamics, and Application Protocols [1][2]
Part 1: Executive Summary
4,6-O-Ethylidene-α-D-glucopyranose (CAS 13224-99-2) is a specialized glucose derivative characterized by the protection of the C4 and C6 hydroxyl groups via an ethylidene acetal linkage.[3] This structural modification is not merely a protecting group strategy; it fundamentally alters the molecule's physicochemical behavior, locking the glucopyranose ring conformation and shifting its lipophilicity profile.
Primary utility lies in its role as a chiral intermediate for the synthesis of podophyllotoxin derivatives (e.g., Teniposide ) and as a chemical probe for studying glucose transport mechanisms (GLUT1 inhibition). This guide provides a definitive technical analysis of its physical properties, solubility behaviors, and handling protocols, designed to support reproducible experimental workflows.
Part 2: Chemical Identity & Structural Analysis
The ethylidene protection restricts the conformational flexibility of the pyranose ring, typically favoring the
| Parameter | Technical Detail |
| CAS Number | 13224-99-2 |
| IUPAC Name | (4aR,6S,7R,8R,8aS)-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol |
| Synonyms | 4,6-O-Ethylidene-α-D-glucose; Ethylidene glucose |
| Molecular Formula | C |
| Molecular Weight | 206.19 g/mol |
| SMILES | C[C@@H]1OC2O1 |
| Stereochemistry | Alpha-anomer (α-D-glucopyranose core) |
Structural Visualization (DOT)
The following diagram illustrates the core connectivity and the critical acetal bridge that defines its reactivity.
Caption: Structural logic of CAS 13224-99-2 showing the impact of the ethylidene bridge on reactivity.[4][5]
Part 3: Physicochemical Profile
The following data aggregates experimental values from validated certificates of analysis and literature sources.
| Property | Value / Range | Context & Implications |
| Appearance | White to off-white crystalline powder | Hygroscopic nature requires storage under inert atmosphere. |
| Melting Point | 168 – 173 °C | Sharp melting point indicates high crystalline purity; broad range suggests hydrolysis or wet sample. |
| Density | ~1.45 g/cm³ (Predicted) | High density typical of polyhydroxylated small molecules. |
| Optical Rotation | Measured in H | |
| LogP (Octanol/Water) | -1.80 (Computed) | Remains hydrophilic despite acetal protection, but less so than native glucose (LogP -3.2). |
| pKa | ~12.5 (Secondary OH) | Typical sugar acidity; stable in neutral and basic media. |
Part 4: Solubility & Dissolution Dynamics
Understanding the solubility of CAS 13224-99-2 is pivotal for process development. While the glucose core drives water solubility, the ethylidene group introduces a "lipophilic shift," allowing better penetration into organic phases compared to unprotected sugars.
Solvent Compatibility Matrix
| Solvent Class | Solubility Rating | Mechanistic Note |
| Water | High | Forms extensive H-bond networks via C1, C2, C3 hydroxyls. |
| Lower Alcohols (MeOH, EtOH) | Moderate | Soluble, but heating may be required for saturation. Good for recrystallization. |
| Polar Aprotic (DMSO, DMF) | Very High | Excellent solvents for stock solutions (>50 mM). |
| Ethers (THF, Diethyl Ether) | Low to Negligible | The ethylidene group improves partition slightly, but not enough for bulk solubility. |
| Chlorinated (DCM, Chloroform) | Insoluble | Lacks sufficient lipophilicity. |
Stability Warning: The Acid Sensitivity
Critical Factor: The 4,6-O-ethylidene group is an acetal .
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pH < 4: Rapid hydrolysis occurs, regenerating D-glucose and acetaldehyde.
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pH > 8: Generally stable.
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Implication: Do not use acidic buffers (e.g., 0.1% TFA) for HPLC mobile phases. Use neutral or slightly basic systems (e.g., Ammonium Acetate pH 7.5).
Part 5: Experimental Protocols (Self-Validating Systems)
Protocol A: Saturation Solubility with Hydrolysis Check
Purpose: To determine solubility while verifying the molecule hasn't degraded during the test.
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Preparation: Weigh 50 mg of CAS 13224-99-2 into a 2 mL HPLC vial.
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Solvent Addition: Add 500 µL of the target solvent (e.g., PBS pH 7.4).
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Equilibration: Vortex for 1 hour at 25°C. Do not sonicate excessively as heat promotes degradation.
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Filtration: Filter supernatant using a 0.22 µm PVDF filter (low binding).
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Validation Step (Critical):
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Analyze via HPLC-RI (Refractive Index) or ELSD.
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Control: Inject a fresh standard of D-Glucose.
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Pass Criteria: A single peak corresponding to the ethylidene derivative. Appearance of a secondary peak matching D-Glucose indicates solvent incompatibility (hydrolysis).
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Protocol B: Stock Solution Storage
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Solvent: Anhydrous DMSO.
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Concentration: 100 mM.
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Storage: -20°C, desiccated.
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Shelf-life: 3 months. Verify purity by NMR before use in critical biological assays.
Part 6: Biological & Pharmaceutical Applications[3]
Drug Development (Teniposide)
CAS 13224-99-2 is the key glycosyl donor in the synthesis of Teniposide (a chemotherapeutic topoisomerase II inhibitor).[3] The ethylidene group is retained in the final drug structure, conferring metabolic stability and improving lipophilicity compared to the parent podophyllotoxin glycosides.
Mechanism of Action (GLUT1 Inhibition)
Unlike native glucose, the ethylidene derivative acts as a competitive exofacial binding-site inhibitor of the Glucose Transporter 1 (GLUT1).
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Mechanism: It binds to the transporter but the rigid ethylidene tail prevents the conformational shift required for translocation, effectively "jamming" the door.
Workflow: Solubility & Stability Decision Tree
The following diagram guides the researcher through solvent selection to avoid degradation.
Caption: Decision matrix for solvent selection to prevent acetal hydrolysis and ensure solubility.
References
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Pharmaffiliates . 4,6-O-Ethylidene-alpha-D-glucopyranose Product Data. Retrieved from
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Apicule . API Intermediate Manufacturers: 4,6-O-Ethylidene-alpha-D-glucopyranose.[3] Retrieved from
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Santa Cruz Biotechnology . 4,6-O-Ethylidene-α-D-glucose (CAS 13224-99-2) Product Sheet. Retrieved from
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ChemBK . Physico-chemical Properties of 4,6-O-ethylidene-alpha-D-glucose. Retrieved from
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Tokyo Chemical Industry (TCI) . Product Specification: 4,6-O-Ethylidene-alpha-D-glucopyranose. Retrieved from
